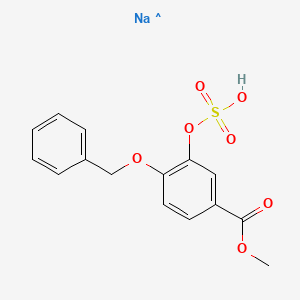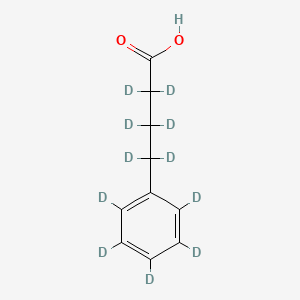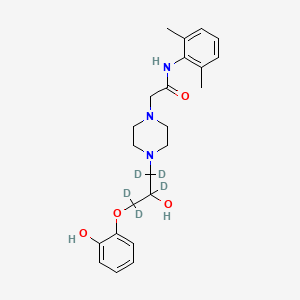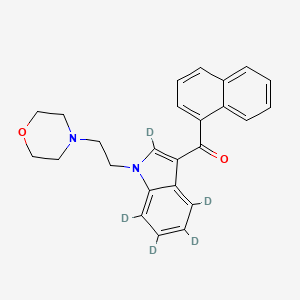![molecular formula C8H8N2O B589082 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1330055-85-0](/img/structure/B589082.png)
3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . The synthesis process involves reactions with R-substituted aldehyde at 50°C .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine core with a methyl group attached . The molecular weight is 118.1359 .Applications De Recherche Scientifique
Synthetic Targets and Biological Activities 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a derivative of the 3-pyrrolin-2-one structure, is an important synthetic target due to its presence in natural products, diverse biological activities, and utility as a building block for the preparation of other materials. The synthesis of 3-pyrrolin-2-ones has been extensively studied, including methods such as one-component intramolecular cyclization and multicomponent intermolecular cyclization (Pelkey, Pelkey, & Greger, 2015).
Kinase Inhibition The compound also shows potential as a kinase inhibitor due to its ability to interact with kinases via multiple binding modes. The pyrazolo[3,4-b]pyridine scaffold, to which this compound is closely related, is versatile in the design of kinase inhibitors and has been claimed for kinase inhibition in many patents. These compounds typically bind to the hinge region of the kinase but can also form other key interactions in the kinase pocket, leading to potent and selective inhibition (Wenglowsky, 2013).
Chemical and Spectroscopic Properties The compound's chemical and spectroscopic properties have also been studied, contributing to its potential use in various branches of chemistry. This includes its use in the preparation of complex compounds, where its properties such as spectroscopic characteristics, structures, magnetic properties, biological, and electrochemical activity are crucial (Boča, Jameson, & Linert, 2011).
Versatile Scaffold in Medicinal Chemistry The compound's core structure, pyrrolidine, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases. Its importance is highlighted by its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage due to its non-planarity (Li Petri et al., 2021).
Mécanisme D'action
The mechanism of action of “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is related to its inhibitory activity against fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Orientations Futures
The future directions for the research on “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” could involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This could potentially lead to the discovery of new therapeutic agents for cancer treatment .
Propriétés
IUPAC Name |
3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-5H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBAYHNXLTJPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(NC1=O)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)





![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)

